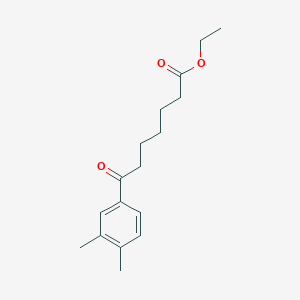
7-(3,4-二甲基苯基)-7-氧代庚酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a 3,4-dimethylphenyl group and a ketone functional group at the seventh position
科学研究应用
Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 7-(3,4-dimethylphenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(3,4-dimethylphenyl)-7-hydroxyheptanoate.
Substitution: Ethyl 7-(3,4-dimethylphenyl)-7-aminoheptanoate.
作用机制
The mechanism of action of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The ketone group can undergo reduction or oxidation, depending on the specific enzyme involved. The molecular targets and pathways involved include enzymes such as esterases, ketoreductases, and oxidases.
相似化合物的比较
Ethyl 7-oxoheptanoate: Lacks the 3,4-dimethylphenyl group, making it less hydrophobic and potentially less active in biological systems.
Methyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 7-(3,4-dimethylphenyl)-7-hydroxyheptanoate: The ketone group is reduced to a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness: Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate is unique due to the presence of both a ketone and an ester functional group, along with the hydrophobic 3,4-dimethylphenyl group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.
属性
IUPAC Name |
ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEAJPPVLPIGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645529 |
Source


|
| Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-12-9 |
Source


|
| Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
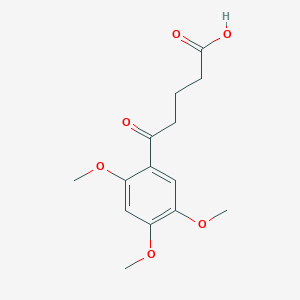
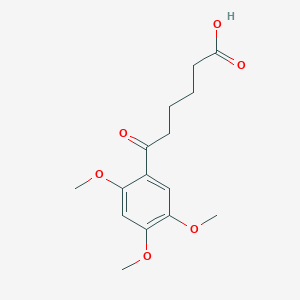


![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)
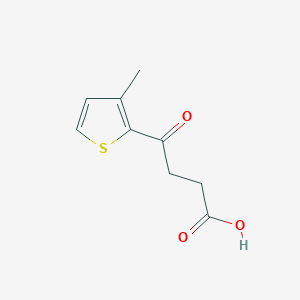
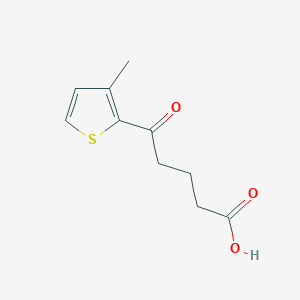
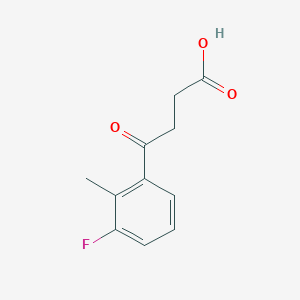

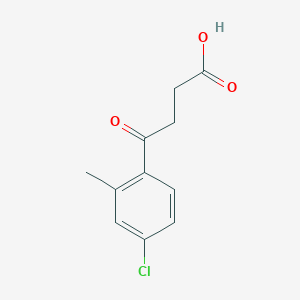
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)
